molecular formula C5H6ClN3O2 B12979689 Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B12979689
M. Wt: 175.57 g/mol
InChI Key: QMSFMLSKXJJPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Often involves reducing agents like sodium borohydride.

    Hydrolysis: Requires acidic or basic conditions to cleave the ester bond.

Major Products

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

    Hydrolysis Products: 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring is known to form stable complexes with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

IUPAC Name

methyl 5-chloro-2-methyltriazole-4-carboxylate

InChI

InChI=1S/C5H6ClN3O2/c1-9-7-3(4(6)8-9)5(10)11-2/h1-2H3

InChI Key

QMSFMLSKXJJPIK-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)Cl)C(=O)OC

Origin of Product

United States

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